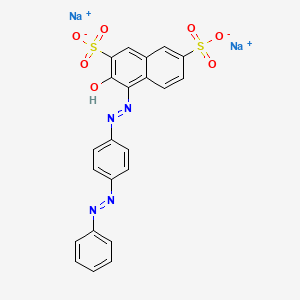
Diazolidinyl urea
Overview
Description
Diazolidinylurea is a chemical compound widely used as an antimicrobial preservative in cosmetics and personal care products. It is known for its ability to release formaldehyde, which acts as a bactericidal agent. This compound is commonly found in products such as shampoos, conditioners, skin care products, and household detergents .
Mechanism of Action
Target of Action
Diazolidinyl urea primarily targets microorganisms such as bacteria, yeast, and molds . It is used as an antimicrobial preservative in various products, including cosmetics, skin care products, shampoos, conditioners, bubble baths, baby wipes, and household detergents .
Mode of Action
This compound acts as a formaldehyde releaser . It works by slowly releasing small amounts of formaldehyde, a powerful antimicrobial agent . Formaldehyde is known for its ability to kill bacteria, mold, and fungi effectively .
Biochemical Pathways
It is known that the compound’s antimicrobial action is due to the release of formaldehyde, which can interfere with the function of proteins and nucleic acids in microorganisms, leading to their death .
Pharmacokinetics
It is known that the compound is used in topical applications, such as in cosmetics and personal care products . It is also known to react with water to slowly release formaldehyde over time .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth , which helps protect products from spoilage . By releasing formaldehyde, it effectively kills bacteria, mold, and fungi that may be present in a product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate at which it releases formaldehyde can depend on the product’s water content, as this compound reacts with water to release formaldehyde . Furthermore, the compound’s effectiveness as a preservative can be affected by the product’s pH, temperature, and the presence of other ingredients .
Biochemical Analysis
Biochemical Properties
Diazolidinyl urea plays a crucial role in biochemical reactions due to its formaldehyde-releasing capability. It interacts with various enzymes and proteins, primarily through the formation of covalent bonds with amino groups in proteins. This interaction can lead to the inactivation of microbial enzymes, thereby inhibiting the growth of bacteria and fungi . The compound’s ability to release formaldehyde slowly ensures a sustained antimicrobial effect, making it effective in preserving cosmetic formulations .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human skin cells, it can induce cytotoxicity and contact sensitivity, leading to allergic reactions in some individuals . The compound influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, it has been observed to decrease collagen secretion from human dermal fibroblasts, which can impact the extracellular matrix and skin integrity . Additionally, this compound’s formaldehyde-releasing property can lead to oxidative stress and cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the release of formaldehyde, which can form cross-links with nucleophilic groups in biomolecules such as proteins and nucleic acids . This cross-linking can inhibit enzyme activity and disrupt normal cellular functions. The compound’s interaction with proteins can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can cause changes in gene expression by modifying DNA and histones, thereby affecting transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal storage conditions, but it can degrade over time, releasing formaldehyde at a controlled rate . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to cumulative cytotoxic effects and sensitization in some cases . The formaldehyde released during degradation can also contribute to long-term cellular damage and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, the compound is relatively non-toxic and does not cause significant adverse effects . At higher doses, this compound can induce toxicity, including skin irritation and sensitization . Studies have shown that the compound is slightly toxic to rats in acute oral studies but relatively non-toxic in subchronic studies . The threshold for toxic effects is generally observed at concentrations above 0.5% .
Metabolic Pathways
This compound is involved in metabolic pathways that include its breakdown into formaldehyde and other by-products . The formaldehyde released can enter various metabolic pathways, including the one-carbon metabolism pathway, where it is converted into formate and subsequently into carbon dioxide . The compound’s interaction with enzymes such as aldehyde dehydrogenase plays a role in its metabolism and detoxification . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins . The compound’s water solubility allows it to diffuse easily across cell membranes and accumulate in various cellular compartments . This compound can also bind to proteins, which can influence its localization and accumulation within cells . The distribution of the compound is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The compound’s ability to release formaldehyde allows it to interact with nucleophilic groups in proteins and nucleic acids within these compartments . Post-translational modifications, such as hydroxymethylation, can also direct this compound to specific cellular compartments, influencing its activity and function . The compound’s localization in the nucleus can impact gene expression and transcriptional regulation .
Preparation Methods
Diazolidinylurea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated . The industrial production method involves treating allantoin with 37% formaldehyde and 10% sodium hydroxide to form diazolidinylurea .
Chemical Reactions Analysis
Diazolidinylurea primarily undergoes hydrolysis, releasing formaldehyde over time. This formaldehyde release is a key aspect of its antimicrobial properties. The compound is compatible with most cosmetic ingredients and is not inactivated by anionic, cationic, or nonionic surfactants or proteins . The major product formed from its hydrolysis is formaldehyde, which acts as a preservative by denaturing proteins and inhibiting microbial growth .
Scientific Research Applications
Diazolidinylurea is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it serves as a preservative to prevent microbial contamination and extend the shelf life of products . In medicine, it is used in hospitals for disinfection purposes . Additionally, it is employed in various industrial applications where antimicrobial properties are required .
Comparison with Similar Compounds
Diazolidinylurea is chemically related to imidazolidinyl urea, which is also used as an antimicrobial preservative in cosmetics . Both compounds release formaldehyde and share similar applications. diazolidinylurea is often preferred due to its higher stability and effectiveness at lower concentrations . Other similar compounds include quaternium-15 and DMDM hydantoin, which also act as formaldehyde releasers and are used in similar applications .
References
Properties
IUPAC Name |
1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O7/c13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15/h5,13-16H,1-4H2,(H,9,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOROIESOUPGGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029559 | |
| Record name | Diazolidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78491-02-8 | |
| Record name | Diazolidinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78491-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazolidinylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078491028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazolidinylurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diazolidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1,3-BIS(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL)-N,N'-BIS(HYDROXYMETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VX1IBW6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)




